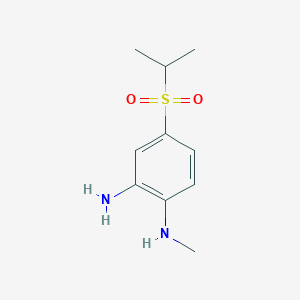
((1R,1'R,2S,2'S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate is a chiral rhodium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate typically involves the coordination of the DuanPhos ligand to a rhodium precursor, such as rhodium(I) chloride dimer. The reaction is carried out in the presence of a base, such as sodium tetrafluoroborate, under an inert atmosphere to prevent oxidation. The resulting complex is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels .
化学反応の分析
Types of Reactions
((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced back to its original state from higher oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions can produce new rhodium complexes with different ligands .
科学的研究の応用
((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate has a wide range of applications in scientific research, including:
作用機序
The mechanism by which ((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate exerts its effects involves the coordination of the rhodium center to the substrate, followed by the transfer of chiral information from the DuanPhos ligand to the substrate. This results in the formation of chiral products with high enantioselectivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
類似化合物との比較
Similar Compounds
(1R,2R)-1,2-Diphenylethylenediamine: Another chiral ligand used in asymmetric catalysis.
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: A chiral auxiliary used in various asymmetric synthesis reactions.
Uniqueness
((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate is unique due to its high enantioselectivity and efficiency in catalysis. It offers advantages over similar compounds in terms of reaction rates and yields, making it a preferred choice in many asymmetric synthesis applications .
特性
分子式 |
C32H44BF4P2Rh- |
|---|---|
分子量 |
680.4 g/mol |
IUPAC名 |
(1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C24H32P2.C8H12.BF4.Rh/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h7-14,21-22H,15-16H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t21-,22-,25?,26?;;;/m1.../s1 |
InChIキー |
KBRRCZLCSYPXJD-WAZRTRMFSA-N |
異性体SMILES |
[B-](F)(F)(F)F.CC(P1[C@H](C2=CC=CC=C2C1)[C@@H]3P(CC4=CC=CC=C34)C(C)(C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
正規SMILES |
[B-](F)(F)(F)F.CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C.C1CC=CCCC=C1.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



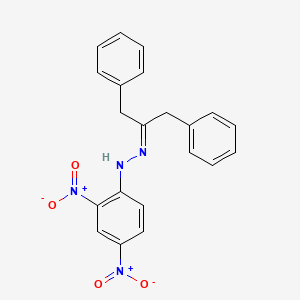
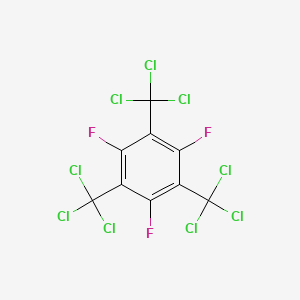


![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)

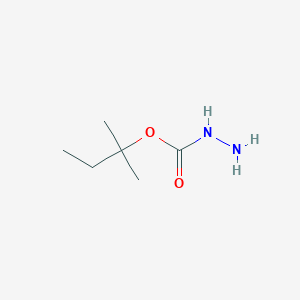
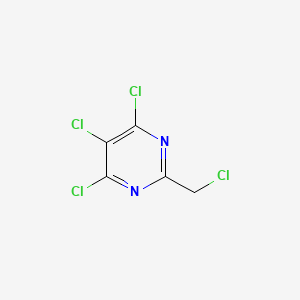
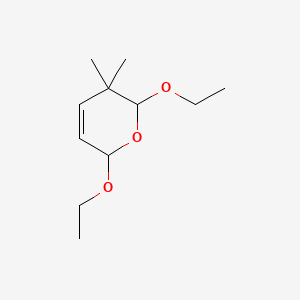
![1,1,1-Trifluoro-N-(3aR,8aR)-4,4,8,8-tetrakis(4-(tert-butyl)phenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14753905.png)
![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
